2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Chemical Structure and Properties This compound (CAS: 1215514-80-9) is a hydrochloride salt featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:
- A 5,5,7,7-tetramethyl group on the cyclohexene ring.
- A 2-(4-(N-butyl-N-methylsulfamoyl)benzamido) moiety at position 2.
- A 3-carboxamide group at position 3.
The hydrochloride salt form likely enhances solubility and bioavailability, a critical factor for drug candidates .
Safety and Handling
Handling precautions include avoiding heat, ignition sources, and ensuring proper ventilation (P201, P210) . These guidelines suggest reactivity or flammability risks, necessitating specialized protocols during laboratory use.
Properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S2.ClH/c1-7-8-13-28(6)34(31,32)16-11-9-15(10-12-16)21(30)26-22-18(20(25)29)17-14-23(2,3)27-24(4,5)19(17)33-22;/h9-12,27H,7-8,13-14H2,1-6H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSSJJWGQFOTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound includes:
- A thieno[2,3-c]pyridine core.
- A sulfonamide functional group.
- Multiple methyl and butyl substituents that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance:
- Compounds with a similar thieno[2,3-c]pyridine structure have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related structure .
- Another study highlighted that compounds containing sulfonamide groups often exhibit significant anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial activity of sulfonamide-containing compounds has been well-documented:
- A study found that derivatives of sulfonamide exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication.
Case Study 1: Anticancer Efficacy
In a recent study focusing on the synthesis of thieno[2,3-c]pyridine derivatives:
- Researchers synthesized several analogs and tested their efficacy against various cancer cell lines.
- The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with some analogs achieving IC50 values lower than 30 μM.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thieno[2,3-c]pyridine derivatives:
- The study revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings.
Summary of Research Findings
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Key Observations :
- derivatives exhibit nanomolar to micromolar potency in TNF-α inhibition, suggesting the target compound may share similar efficacy if tested .
Key Observations :
Key Observations :
- The tetramethyl substituents in the target compound may require specialized alkylation conditions, increasing synthetic complexity compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
